molecular formula C18H28N2O4 B14644550 p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester CAS No. 53206-90-9

p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester

Cat. No.: B14644550
CAS No.: 53206-90-9
M. Wt: 336.4 g/mol
InChI Key: PDOLRXVBUWVQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester: is a complex organic compound known for its unique chemical structure and properties. This compound is part of the larger family of carboxylic acid derivatives and is characterized by the presence of a p-cymene moiety, a carboxylic acid group, and a methyl ester functional group. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of p-Cymene-2-carboxylic acid: This can be achieved through the oxidation of p-cymene using an oxidizing agent such as potassium permanganate.

    Introduction of the dimethylaminoethylcarbamoylmethoxy group: This step involves the reaction of p-Cymene-2-carboxylic acid with a suitable reagent like dimethylaminoethyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethoxy)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethoxy)-, methyl ester: Similar structure but with an ethoxy group instead of a carbamoylmethoxy group.

Uniqueness

p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

53206-90-9

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C18H28N2O4/c1-12(2)14-8-7-13(3)16(18(22)23-6)17(14)24-11-15(21)19-9-10-20(4)5/h7-8,12H,9-11H2,1-6H3,(H,19,21)

InChI Key

PDOLRXVBUWVQQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCC(=O)NCCN(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.